molecular formula C19H21FN4O B2512857 2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-methylpyrimidine CAS No. 2415554-11-7

2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-methylpyrimidine

Cat. No.: B2512857
CAS No.: 2415554-11-7
M. Wt: 340.402
InChI Key: VNSWTJIESWWCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-methylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a fluorophenyl group, a piperazine ring, and a pyrimidine core, making it a versatile molecule for research and industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of oncology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-methylpyrimidine apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for a wide range of applications, from drug development to materials science .

Properties

IUPAC Name

(2-cyclopropyl-6-methylpyrimidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O/c1-13-12-16(22-18(21-13)14-6-7-14)19(25)24-10-8-23(9-11-24)17-5-3-2-4-15(17)20/h2-5,12,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSWTJIESWWCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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